
Boroxin, tris(perfluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane is a unique compound characterized by its three perfluorophenyl groups attached to a trioxatriborinane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of perfluorophenylboronic acid with a suitable trioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of 2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.
Substitution: The perfluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while reduction can yield boron-hydride complexes.
科学的研究の応用
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane involves its interaction with specific molecular targets. The perfluorophenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems. The trioxatriborinane core provides a rigid framework that facilitates these interactions, leading to the desired effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(perfluorophenyl)-1,3,5-triazine: Similar in structure but lacks the boron atoms.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Contains pyridyl groups instead of perfluorophenyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another variant with pyridyl groups.
Uniqueness
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of boron atoms in its structure, which imparts distinct chemical properties and reactivity. The perfluorophenyl groups also contribute to its high stability and potential for various applications.
特性
CAS番号 |
223440-98-0 |
|---|---|
分子式 |
C18B3F15O3 |
分子量 |
581.6 g/mol |
IUPAC名 |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18B3F15O3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27 |
InChIキー |
IBNIGVWTCXYCJM-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


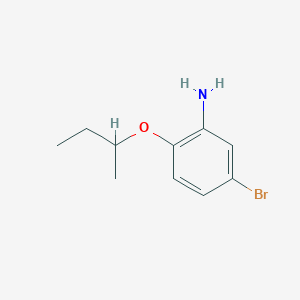

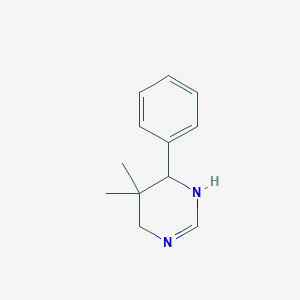

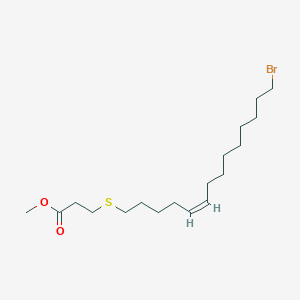
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
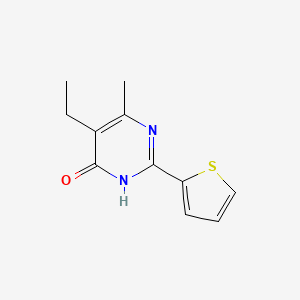
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
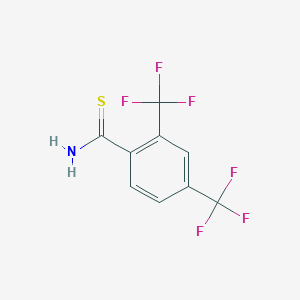
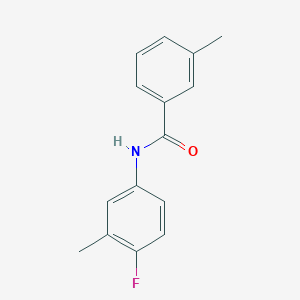
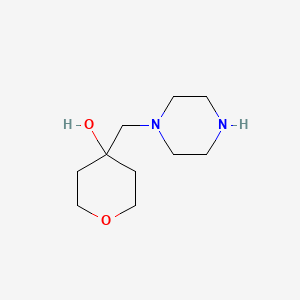

![Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
![(6-Methylspiro[2.5]octan-6-yl)methanamine](/img/structure/B13344015.png)
